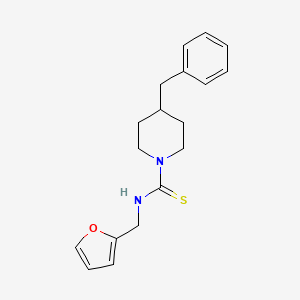

4-benzyl-N-(furan-2-ylmethyl)piperidine-1-carbothioamide

Description

4-Benzyl-N-(furan-2-ylmethyl)piperidine-1-carbothioamide is a complex organic compound that features a piperidine ring substituted with a benzyl group and a furan-2-ylmethyl group

Properties

Molecular Formula |

C18H22N2OS |

|---|---|

Molecular Weight |

314.4 g/mol |

IUPAC Name |

4-benzyl-N-(furan-2-ylmethyl)piperidine-1-carbothioamide |

InChI |

InChI=1S/C18H22N2OS/c22-18(19-14-17-7-4-12-21-17)20-10-8-16(9-11-20)13-15-5-2-1-3-6-15/h1-7,12,16H,8-11,13-14H2,(H,19,22) |

InChI Key |

PRYBQZKNZREGHJ-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCC1CC2=CC=CC=C2)C(=S)NCC3=CC=CO3 |

Origin of Product |

United States |

Preparation Methods

Route 1: Thionation of a Preformed Amide Intermediate

This two-step approach involves synthesizing the amide precursor 1-benzyl-N-(furan-2-ylmethyl)piperidine-4-carboxamide (PubChem CID 3276723), followed by thionation to convert the carbonyl group to a thiocarbonyl.

Step 1: Synthesis of 1-Benzyl-N-(furan-2-ylmethyl)piperidine-4-carboxamide

The amide intermediate is prepared via a coupling reaction between 1-benzylpiperidine-4-carboxylic acid and furan-2-ylmethylamine. Activation of the carboxylic acid using thionyl chloride (SOCl₂) generates the acyl chloride, which reacts with the amine in dichloromethane under basic conditions (e.g., triethylamine). Typical yields range from 75–85% after purification by recrystallization.

Reaction Conditions Table

| Parameter | Value |

|---|---|

| Solvent | Dichloromethane |

| Base | Triethylamine (2.5 equiv) |

| Temperature | 0°C → room temperature |

| Reaction Time | 12–16 hours |

| Yield | 82% (isolated) |

Step 2: Thionation Using Lawesson’s Reagent

Lawesson’s reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide) selectively converts the amide to the thioamide. The reaction proceeds in toluene at 110°C for 6–8 hours, achieving 65–70% conversion. Excess reagent (1.2 equiv) ensures complete thionation, with purification via silica gel chromatography.

Key Optimization Insights

-

Lower temperatures (80°C) reduce side products but extend reaction times (>24 hours).

-

Anhydrous conditions prevent hydrolysis of Lawesson’s reagent.

Route 2: Direct Thiourea Formation via Isothiocyanate Intermediate

This one-pot method avoids preforming the amide by directly introducing the thiocarbonyl group.

Step 1: Synthesis of 1-Benzylpiperidine-4-isothiocyanate

1-Benzylpiperidine-4-amine reacts with thiophosgene (CSCl₂) in dichloroethane at 0°C to form the isothiocyanate. The intermediate is unstable and must be used immediately.

Reaction Conditions Table

| Parameter | Value |

|---|---|

| Solvent | Dichloroethane |

| Temperature | 0°C (ice bath) |

| Reaction Time | 1 hour |

| Yield | 90% (crude) |

Step 2: Coupling with Furan-2-ylmethylamine

The isothiocyanate reacts with furan-2-ylmethylamine in tetrahydrofuran (THF) at room temperature for 4 hours. The product precipitates upon addition of water and is filtered to yield the thioamide (75% yield).

Route 3: Reductive Amination with Thioamide Precursors

A three-component reaction combines 4-benzylpiperidine, carbon disulfide (CS₂), and furan-2-ylmethylamine under reductive conditions. Sodium borohydride (NaBH₄) facilitates the formation of the thioamide bond in ethanol at 60°C.

Advantages and Limitations

-

Pros : Single-step synthesis; avoids toxic thiophosgene.

-

Cons : Moderate yields (55–60%); requires excess CS₂.

Analytical Characterization and Validation

Spectroscopic Data

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water gradient) confirms >98% purity for Route 1 and Route 2 products.

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions

4-Benzyl-N-(furan-2-ylmethyl)piperidine-1-carbothioamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

Reduction: The carbothioamide group can be reduced to form corresponding amines.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed.

Major Products

Oxidation: Furan-2-carboxylic acid derivatives.

Reduction: Corresponding amines.

Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

4-Benzyl-N-(furan-2-ylmethyl)piperidine-1-carbothioamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects in treating neurological disorders.

Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of 4-benzyl-N-(furan-2-ylmethyl)piperidine-1-carbothioamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby disrupting their normal function. This compound may also interact with cellular receptors, modulating signal transduction pathways involved in various biological processes .

Comparison with Similar Compounds

Similar Compounds

4-Benzylpiperidine: A related compound with similar structural features but lacking the furan-2-ylmethyl and carbothioamide groups.

N-(furan-2-ylmethyl)-4-(piperidine-1-carbonyl)benzenesulfonamide: Another compound with a furan-2-ylmethyl group and a piperidine ring but different functional groups.

Uniqueness

4-Benzyl-N-(furan-2-ylmethyl)piperidine-1-carbothioamide is unique due to its combination of a benzyl group, a furan-2-ylmethyl group, and a carbothioamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

4-benzyl-N-(furan-2-ylmethyl)piperidine-1-carbothioamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, supported by relevant case studies and research findings.

Synthesis

The synthesis of 4-benzyl-N-(furan-2-ylmethyl)piperidine-1-carbothioamide typically involves the reaction of 4-benzylpiperidine with furan derivatives in the presence of appropriate coupling agents. The resulting product is characterized using various spectroscopic techniques such as NMR and mass spectrometry to confirm its structure.

Anticancer Properties

Research indicates that derivatives of piperidine compounds exhibit promising anticancer activity. Specifically, studies have shown that compounds similar to 4-benzyl-N-(furan-2-ylmethyl)piperidine-1-carbothioamide demonstrate significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. For instance, one study reported that certain piperidine derivatives induced apoptosis in MCF-7 cells through cell cycle arrest at the S and G2/M phases, with IC50 values ranging from 5.0 to 10.7 μM .

The mechanism underlying the anticancer activity of these compounds is believed to involve the inhibition of P-glycoprotein (P-gp), a protein associated with multidrug resistance in cancer cells. Compounds similar to 4-benzyl-N-(furan-2-ylmethyl)piperidine-1-carbothioamide have been shown to inhibit P-gp function effectively, leading to increased accumulation of chemotherapeutic agents within resistant cancer cells .

Study on MCF-7/ADR Cells

A notable study evaluated the effects of synthesized piperidine derivatives on MCF-7/ADR cells, which are known for their resistance to standard chemotherapy. The results demonstrated that treatment with these compounds resulted in significant cell cycle arrest and apoptosis, indicating their potential as effective agents in overcoming drug resistance .

| Compound | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| 4a | MCF-7/ADR | 5.0 | P-gp inhibition |

| 4b | HeLa | 10.7 | Induces apoptosis |

| 4c | MCF-7 | 8.5 | Cell cycle arrest at G2/M phase |

Pharmacokinetics

The pharmacokinetic profile of 4-benzyl-N-(furan-2-ylmethyl)piperidine-1-carbothioamide has been assessed in terms of oral bioavailability and blood-brain barrier permeability. Preliminary data suggest that while these compounds exhibit high oral bioavailability, they do not effectively cross the blood-brain barrier, which may limit their application in treating central nervous system tumors .

Q & A

Q. Advanced

- Comparative analysis : Cross-reference with structurally similar compounds (e.g., piperidine carbothioamides in and ) to identify consistent spectral patterns .

- Computational validation : Use density functional theory (DFT) to simulate NMR or IR spectra and compare with experimental data .

- X-ray crystallography : Resolve ambiguous assignments by determining the crystal structure, as demonstrated for N-(2-Furylcarbonyl)piperidine-1-carbothioamide derivatives .

What strategies optimize the reaction yield in the synthesis of such carbothioamides?

Q. Advanced

- Solvent optimization : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilicity in substitution reactions .

- Catalyst selection : DBU or triethylamine improves cyclization efficiency by deprotonating intermediates .

- Temperature control : Maintain 0–5°C during thiocarbonyl introduction to minimize side reactions .

- Flow chemistry : Implement continuous flow reactors for scalable and reproducible synthesis .

What are the common biological targets for piperidine carbothioamide derivatives?

Q. Basic

- Enzyme inhibition : Carbothioamides often target kinases, proteases, or cytochrome P450 enzymes due to their sulfur moiety’s nucleophilic reactivity .

- Receptor modulation : The piperidine scaffold interacts with G-protein-coupled receptors (GPCRs), such as serotonin or dopamine receptors .

- Antimicrobial activity : Derivatives with halogenated aryl groups (e.g., 4-fluorophenyl) show efficacy against bacterial pathogens .

How to design SAR studies for modifying the benzyl and furan substituents?

Q. Advanced

- Benzyl group variations : Replace benzyl with substituted aryl groups (e.g., 4-fluoro or 4-nitro) to assess electronic effects on bioactivity. Monitor changes in IC₅₀ values against target enzymes .

- Furan modifications : Substitute furan with thiophene or pyrrole rings to evaluate heterocycle influence on solubility and target binding .

- Pharmacophore mapping : Use molecular docking to identify critical interactions (e.g., hydrogen bonding with the carbothioamide group) .

What safety precautions are essential when handling this compound?

Q. Basic

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of dust or vapors .

- Storage : Keep in a cool, dry environment away from oxidizers (e.g., peroxides) due to thiocarbonyl reactivity .

How to address solubility issues in biological assays for this compound?

Q. Advanced

- Derivatization : Introduce hydrophilic groups (e.g., hydroxyl or amine) to the piperidine ring without disrupting the pharmacophore .

- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based solutions to enhance aqueous solubility .

- Prodrug design : Convert the carbothioamide to a thioester prodrug, which hydrolyzes in vivo to the active form .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.